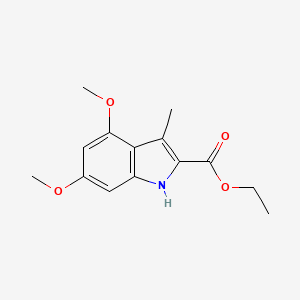

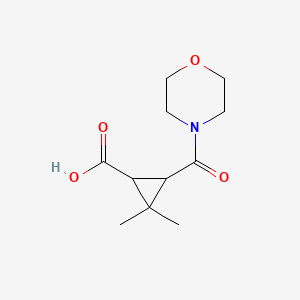

![molecular formula C18H17F3N2O3 B1326850 [(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid CAS No. 1142205-09-1](/img/structure/B1326850.png)

[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of α-ketoamide derivatives, which are structurally related to the compound of interest, has been improved by using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in combination with DIC (diisopropylcarbodiimide). This method has shown to be superior to traditional HOBt/DIC or carbodiimide alone, providing better purity and yield. The process involves the ring opening of N-acylisatin, followed by reaction with 4-aminobenzoic acid and coupling to various amino acid esters using OxymaPure/DIC as a coupling reagent. The resulting compounds were characterized using FT-IR, NMR, and elemental analysis, indicating successful synthesis of the desired products .

Molecular Structure Analysis

The molecular structure of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, which shares a similar functional group to the compound , has been elucidated using various spectroscopic techniques and X-ray crystallography. These complexes adopt a polymeric trans-O2SnC3 trigonal bipyramidal configuration, with the ligands coordinating in a zwitterionic form. This suggests that the compound of interest may also exhibit complex molecular interactions and possibly form stable structures with metals .

Chemical Reactions Analysis

A novel reaction involving (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid with chalcones has been reported, which proceeds via a double Michael addition-aldol reaction. This reaction leads to the formation of unexpected products with multiple phenyl groups, indicating that the compound of interest may also participate in similar complex reactions under the presence of a base, leading to the formation of new C-C bonds .

Physical and Chemical Properties Analysis

The kinetics of the acetic acid-catalyzed ring-opening reaction of 2-phenyl-4,4-dimethyl-2-oxazolin-5-one with amino acid ethyl esters has been studied, showing second-order kinetics and a dependence on the substituents' polar effects. This suggests that the compound of interest, which contains similar functional groups, may also exhibit specific kinetic behavior in the presence of acetic acid, influenced by the nature of its substituents . Additionally, the sensitivity and specificity of GLC methods for the determination of structurally related compounds in biological fluids have been demonstrated, which could be applicable for analyzing the physical and chemical properties of the compound of interest in various biological matrices .

Scientific Research Applications

Synthesis of Novel Compounds :

- A study demonstrated the use of OxymaPure as an additive in the synthesis of a novel series of α-ketoamide derivatives, which are structurally related to the queried compound. These derivatives were synthesized via the ring opening of N-acylisatin, showing the potential for creating new compounds with diverse applications (El‐Faham et al., 2013).

Antibacterial Activity :

- Research involving the synthesis of 1, 4-Benzoxazine analogues, which bear a resemblance to the chemical structure , indicated significant antibacterial activity against various bacterial strains. This suggests potential antimicrobial applications for similar compounds (Kadian, Maste, & Bhat, 2012).

Antimicrobial Screening :

- Another study synthesized 1, 4 Benzothiazine derivatives, which showed significant antibacterial and antifungal activity. This implies that structurally related compounds, like the one inquired, may possess similar antimicrobial properties (Kalekar, Bhat, & Koli, 2011).

Potential in Medicinal Chemistry :

- The synthesis of 2-Oxo-4-phenylbutyric Acid as a prochiral intermediate for the preparation of ACEI (Angiotensin-Converting Enzyme Inhibitor) medicines indicates a potential application in the development of cardiovascular drugs. This demonstrates how structurally similar compounds can be pivotal in pharmaceutical research (Yun, 2004).

properties

IUPAC Name |

2-(N-[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)15-9-5-4-6-13(15)10-22-16(24)11-23(12-17(25)26)14-7-2-1-3-8-14/h1-9H,10-12H2,(H,22,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDMUPKKTKKBRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101137827 |

Source

|

| Record name | Glycine, N-[2-oxo-2-[[[2-(trifluoromethyl)phenyl]methyl]amino]ethyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid | |

CAS RN |

1142205-09-1 |

Source

|

| Record name | Glycine, N-[2-oxo-2-[[[2-(trifluoromethyl)phenyl]methyl]amino]ethyl]-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[2-oxo-2-[[[2-(trifluoromethyl)phenyl]methyl]amino]ethyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1326800.png)

![3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326809.png)

![2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326811.png)

![2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B1326814.png)

![[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326819.png)

![((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid](/img/structure/B1326821.png)

![[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326825.png)